molecular formula C25H20N2OS2 B1382128 N,N'-Bis[2-(phenylthio)phenyl]urea CAS No. 102893-57-2

N,N'-Bis[2-(phenylthio)phenyl]urea

Cat. No.: B1382128
CAS No.: 102893-57-2
M. Wt: 428.6 g/mol
InChI Key: XVIVNDXMAARHCV-UHFFFAOYSA-N
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Description

Contextualization within the Field of Urea (B33335) and Thiourea (B124793) Chemistry

Urea and its sulfur analogue, thiourea, are fundamental building blocks in supramolecular chemistry. acs.orgnih.gov Their ability to form strong, directional hydrogen bonds through their N-H protons and carbonyl (C=O) or thiocarbonyl (C=S) groups makes them excellent candidates for constructing complex molecular architectures. acs.orgrsc.org These interactions are crucial for processes like molecular recognition, where a host molecule selectively binds to a specific guest molecule. tandfonline.com

The urea and thiourea motifs are particularly adept at binding anions. acs.orgnih.gov The two imine (-NH) groups can act as hydrogen-bond donors, creating a "binding pocket" for anions. acs.org The acidity of these N-H protons, and thus the binding strength, can be fine-tuned by the electronic properties of the substituents attached to the urea or thiourea core. acs.org This principle is fundamental to the design of synthetic receptors for various anions. rsc.org

The development of urea and thiourea-based receptors has been a significant area of research, with applications in sensing and separation technologies. tandfonline.comnih.gov The ability to create molecules that can selectively bind and signal the presence of specific anions is of great importance in environmental monitoring and biological studies. acs.org

Significance of Organosulfur Urea Architectures in Advanced Chemical Sciences

The incorporation of sulfur atoms into organic molecules, creating organosulfur compounds, introduces a range of valuable properties. wiley.com In the context of urea-based structures, the presence of sulfur, as seen in N,N'-Bis[2-(phenylthio)phenyl]urea, adds another layer of complexity and functionality.

Organosulfur ureas are a key area of interest for several reasons:

Modulation of Electronic Properties: The sulfur atom can influence the electron density of the entire molecule, affecting the acidity of the urea's N-H protons and, consequently, its hydrogen-bonding capabilities.

Coordination Chemistry: The sulfur atoms can act as coordination sites for metal ions, leading to the formation of metal-organic complexes with potential applications in catalysis and materials science. nih.govnih.gov

Supramolecular Assembly: The phenylthio groups can participate in various non-covalent interactions, such as π-π stacking, which can direct the self-assembly of molecules into larger, well-defined supramolecular structures. rsc.org This is a key principle in the development of new materials with tailored properties.

The specific architecture of this compound, with its phenylthio substituents, positions it as a molecule with potential for creating intricate supramolecular assemblies and acting as a versatile ligand in coordination chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-bis(2-phenylsulfanylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2OS2/c28-25(26-21-15-7-9-17-23(21)29-19-11-3-1-4-12-19)27-22-16-8-10-18-24(22)30-20-13-5-2-6-14-20/h1-18H,(H2,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIVNDXMAARHCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2NC(=O)NC3=CC=CC=C3SC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of N,N'-Bis[2-(phenylthio)phenyl]urea and Related Derivatives

The synthesis of diaryl ureas, including this compound, can be approached through various methodologies, ranging from classical phosgene-based methods to more modern, safer, and catalytic protocols.

Phosgene (B1210022) and Phosgene-Equivalent Approaches to Urea (B33335) Scaffolds

The traditional and most direct method for the synthesis of symmetrical diaryl ureas involves the reaction of a primary arylamine with phosgene (COCl₂). In the context of this compound, this would involve the reaction of 2-(phenylthio)aniline (B115240) with phosgene. The high reactivity of phosgene makes it an efficient reagent for this transformation.

However, due to the extreme toxicity and hazardous nature of phosgene gas, the use of phosgene equivalents has become widespread. These reagents are typically more stable, easier to handle solids that generate phosgene or a reactive equivalent in situ. Common examples include diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate). The reaction of 2-(phenylthio)aniline with triphosgene in the presence of a base would be a viable and safer alternative for the synthesis of the title compound.

A general representation of this approach is the reaction of an arylamine with a phosgene equivalent to form an isocyanate intermediate, which then reacts with a second equivalent of the amine to yield the symmetrical urea.

Table 1: Examples of Diaryl Urea Synthesis using Phosgene Equivalents

AminePhosgene EquivalentBaseSolventProductYield (%)
Aniline (B41778)TriphosgeneTriethylamineDichloromethaneN,N'-Diphenylurea>95
4-ChloroanilineDiphosgenePyridineTolueneN,N'-Bis(4-chlorophenyl)ureaHigh
2-MethoxyanilineTriphosgeneN,N-DiisopropylethylamineTetrahydrofuranN,N'-Bis(2-methoxyphenyl)urea~90

Development of Safer and Greener Synthetic Protocols for Urea Derivatives

In response to the environmental and safety concerns associated with phosgene and its equivalents, significant research has been directed towards developing more benign synthetic routes to ureas. One prominent "green" approach involves the use of carbon dioxide (CO₂) as a C1 source. While direct reaction of amines with CO₂ to form ureas is challenging, various catalytic systems have been developed to facilitate this transformation. These methods often involve the dehydration of an in situ formed carbamic acid or ammonium (B1175870) carbamate (B1207046) intermediate.

Another safer alternative to phosgene is the use of carbonyldiimidazole (CDI). CDI is a stable, crystalline solid that reacts with amines to form a reactive carbamoyl-imidazole intermediate, which then reacts with a second amine to produce the urea. This method avoids the formation of corrosive and toxic byproducts. The synthesis of this compound could likely be achieved by treating 2-(phenylthio)aniline with CDI.

Catalytic Routes to Urea Synthesis

Catalytic methods offer an elegant and atom-economical pathway to urea synthesis. One of the most explored catalytic routes is the oxidative carbonylation of amines. This reaction typically involves a palladium catalyst, an oxidant (such as iodine or a quinone), and carbon monoxide as the carbonyl source. While effective, the use of high pressures of CO and an oxidant can be a drawback.

More recently, catalytic routes utilizing CO₂ have gained significant traction. These reactions can be promoted by various catalysts, including metal-based systems and organocatalysts, under milder conditions. The direct synthesis of ureas from amines and CO₂ is a highly desirable green process, and while challenges remain, particularly for less reactive aromatic amines, it represents a key area of ongoing research.

Functionalization and Derivatization Reactions of the Core Structure

The this compound scaffold possesses several sites amenable to chemical modification, allowing for the synthesis of a diverse range of derivatives.

Reactivity at the Urea Linkage

The urea linkage itself offers opportunities for functionalization. The N-H protons of the urea are acidic and can be deprotonated with a strong base to form a ureate anion. This anion can then participate in various reactions, such as alkylation or acylation, to introduce substituents onto the nitrogen atoms. However, in the case of N,N'-diaryl ureas, the N-H protons are less acidic compared to their alkyl counterparts, and forcing conditions may be required.

The urea moiety can also act as a ligand for metal ions, a property that has been explored in the context of anion recognition and sensing. nih.gov The two N-H groups and the carbonyl oxygen can coordinate with metal centers, leading to the formation of well-defined complexes.

Transformations Involving Phenylthio Moieties

The two phenylthio groups in this compound are key functional handles for further derivatization. The sulfur atom in the phenylthio group is nucleophilic and can be oxidized to the corresponding sulfoxide (B87167) or sulfone. These transformations can significantly alter the electronic and steric properties of the molecule, which could be useful for modulating its chemical or physical characteristics.

Furthermore, the carbon-sulfur bond can be cleaved under certain reductive or oxidative conditions. The phenylthio group can also influence the reactivity of the aromatic ring to which it is attached, potentially directing electrophilic aromatic substitution reactions. However, the specific reactivity of the phenyl rings in this compound would also be influenced by the urea linkage.

Table 2: Potential Functionalization Reactions of this compound

Reaction TypeReagent(s)Potential Product
N-AlkylationNaH, Alkyl halideN-Alkyl-N,N'-bis[2-(phenylthio)phenyl]urea
Oxidationm-CPBAN,N'-Bis[2-(phenylsulfinyl)phenyl]urea
OxidationH₂O₂, Acetic AcidN,N'-Bis[2-(phenylsulfonyl)phenyl]urea

This table outlines potential transformations based on the general reactivity of diaryl ureas and phenyl sulfides, as specific experimental data for this compound was not found in the reviewed literature.

Molecular Structure and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a fundamental tool for probing the molecular structure of N,N'-Bis[2-(phenylthio)phenyl]urea, offering detailed information about its functional groups, atomic connectivity, and electronic transitions.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The resulting spectrum provides a unique "fingerprint" based on the vibrational frequencies of its functional groups. For this compound, the key vibrational modes are associated with the urea (B33335) core and the aromatic rings.

Key expected absorption bands in the IR spectrum include the N-H stretching vibrations, typically appearing as a broad band in the 3200-3600 cm⁻¹ region. docbrown.info The C=O (carbonyl) stretching vibration is a strong, characteristic band for ureas, generally observed around 1606-1656 cm⁻¹. rasayanjournal.co.in Bending vibrations of the N-H groups are also prominent, often seen in the 1600-1650 cm⁻¹ range. docbrown.info Additionally, C-N stretching vibrations can be identified, typically appearing around 1450 cm⁻¹ and 1150 cm⁻¹. docbrown.info The presence of the phenyl and phenylthio groups will contribute to aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1400-1600 cm⁻¹ region.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch Amine (N-H) 3200 - 3600 Medium-Strong, Broad
Aromatic C-H Stretch Phenyl Rings 3000 - 3100 Medium-Weak
C=O Stretch Carbonyl (Urea) 1606 - 1656 Strong
N-H Bend Amine (N-H) 1600 - 1650 Medium
Aromatic C=C Stretch Phenyl Rings 1400 - 1600 Medium
C-N Stretch Amine/Amide 1150 - 1450 Medium

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of this compound, the protons on the aromatic rings are expected to appear as a complex series of multiplets in the chemical shift range of approximately 7.10 to 7.70 ppm. rasayanjournal.co.in The N-H protons of the urea linkage would likely produce a weaker signal at a higher chemical shift, potentially around 8.20-8.40 ppm, due to the deshielding effect of the adjacent carbonyl group. rasayanjournal.co.in

The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. The carbonyl carbon of the urea group is characteristically deshielded and would appear at a high chemical shift, typically in the range of 150-170 ppm. The aromatic carbons would generate a series of signals between 110 and 150 ppm. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be employed to definitively assign proton and carbon signals and confirm the connectivity between adjacent atoms.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Nucleus Functional Group Predicted Chemical Shift (ppm)
¹H Aromatic Protons (Ar-H) 7.10 - 7.70
¹H Amide Protons (N-H) 8.20 - 8.40
¹³C Carbonyl Carbon (C=O) 150 - 170
¹³C Aromatic Carbons (Ar-C) 110 - 150

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 428.57. scbt.comcalpaclab.com

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Formula Predicted m/z Description
[M]⁺ [C25H20N2OS2]⁺ 428.57 Molecular Ion
[M - C6H5S]⁺ [C19H15N2OS]⁺ 331.09 Loss of a phenylthio radical
[C6H5S-C6H4-NH-CO]⁺ [C13H10NOS]⁺ 228.05 Fragment from cleavage of C-N bond
[C6H5S-C6H4-NH2]⁺ [C12H11NS]⁺ 201.06 Fragment from cleavage of urea core
[C6H5S]⁺ [C6H5S]⁺ 109.01 Phenylthio cation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. While simple urea does not absorb significantly in the UV-Vis range, the presence of multiple aromatic chromophores (phenyl and phenylthio groups) in this compound results in characteristic absorption bands. scribd.com These absorptions are due to π → π* electronic transitions within the phenyl rings. The conjugation between the phenyl rings and the sulfur atoms is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. The spectrum would likely show strong absorption bands in the UV region, typically between 200 and 400 nm.

Table 4: Predicted UV-Vis Spectroscopy Data for this compound

Transition Type Chromophore Predicted Absorption Range (λmax)
π → π* Phenyl Rings 200 - 280 nm
π → π* Phenylthio System 250 - 350 nm

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise measurements of bond lengths, bond angles, and torsional angles.

Table 5: Representative X-ray Crystallography Data for a Urea-like Core Structure

Parameter Atoms Involved Typical Value
Bond Length C=O ~1.27 Å
Bond Length C-N ~1.34 Å
Bond Length N-H ~1.01 Å
Bond Angle N-C-N ~117°
Bond Angle N-C-O ~121.5°
Torsion Angle C-N-C-C Variable (defines phenyl group orientation)
Hydrogen Bond N-H···O=C ~2.0 - 2.2 Å (H···O distance)

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, yielding detailed information about its electronic structure and energy. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. researchgate.net It is particularly well-suited for studying medium to large organic molecules. DFT calculations could be used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to analyze the distribution of electrons within N,N'-Bis[2-(phenylthio)phenyl]urea.

The geometry optimization process involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. nsf.gov For this compound, this would reveal the preferred rotational angles (dihedrals) of the phenylthio groups relative to the central urea (B33335) backbone. Studies on other complex organic molecules, such as 3,5-bis[4-(4-methylphenylcarbonyloxy)phenyl]-1,2,4-oxadiazole, have successfully used DFT methods like CAM-B3LYP and wB97XD to determine stable conformers. nih.gov Such an analysis for this compound would likely show multiple low-energy conformations due to the flexibility of the C-N and C-S bonds.

Once the optimized geometry is obtained, DFT can be used to calculate various electronic properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more readily excited. In related urea-based macrocycles, DFT has been used to understand how host-guest binding affects the electronic properties and the HOMO-LUMO gap. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich phenylthio groups, while the LUMO may be distributed across the urea and adjacent phenyl rings.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Urea Derivative (Note: This table is illustrative and based on typical findings for analogous compounds, not specific data for this compound.)

PropertyCalculated ValueSignificance
HOMO Energy -5.8 eVIndicates the energy of the outermost electrons; related to ionization potential.
LUMO Energy -1.2 eVIndicates the energy of the lowest available electron state; related to electron affinity.
HOMO-LUMO Gap 4.6 eVReflects electronic stability and reactivity; a larger gap implies higher stability.
Dipole Moment 3.5 DMeasures the overall polarity of the molecule, influencing solubility and intermolecular forces.

Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate data for molecular properties.

For this compound, ab initio calculations could be used to refine the geometries obtained from DFT and to calculate properties where electron correlation is critical. For instance, complete active space self-consistent field (CASSCF) calculations, an ab initio method, have been applied to urea-containing metal complexes to accurately determine their electronic ground state and magnetic properties. digitellinc.com While this compound is not a metal complex, high-level ab initio methods would be invaluable for accurately predicting its vibrational spectra (IR and Raman), which could then be compared with experimental measurements to confirm the predicted lowest-energy conformation. These methods would precisely calculate the frequencies corresponding to the N-H and C=O stretching of the urea group and the various C-S and C-H vibrations from the phenylthio substituents.

Molecular Modeling and Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and simulations are used to explore the dynamic behavior of molecules and their interactions over time.

Molecular Dynamics (MD) simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. This technique is ideal for exploring the conformational landscape of flexible molecules like this compound. An MD simulation would reveal how the different parts of the molecule move relative to each other at a given temperature.

The process would involve placing the molecule in a simulated environment (e.g., a box of solvent like chloroform (B151607) or water) and observing its behavior over nanoseconds or even microseconds. Such simulations have been used to study the conformational flexibility of seven-membered nitrogen heterocycles, which share some structural motifs with the molecule . researchgate.net For this compound, MD simulations would identify the most populated conformational states and the energy barriers for converting between them. This is particularly important for understanding how the molecule might adapt its shape to bind to a biological target or self-assemble.

Table 2: Representative Conformational States from a Hypothetical MD Simulation (Note: This table is for illustrative purposes to show the type of data obtained from MD simulations.)

Conformational StateDihedral Angle (C1-N-C-N)Dihedral Angle (N-C-S-C)Relative Population
Conformer A 175° (trans)65°60%
Conformer B 173° (trans)-70°35%
Conformer C 15° (cis)80°5%

In silico studies encompass a range of computational techniques to predict how a molecule interacts with other molecules, such as proteins or other small molecules. Given that phenyl-urea derivatives are known to target proteins like penicillin-binding protein 4 nih.gov and that thiourea (B124793) derivatives exhibit a range of biological activities researchgate.net, it is pertinent to explore the potential interactions of this compound.

Molecular docking is a primary tool for these studies. It predicts the preferred orientation of a ligand when bound to a receptor's active site. A docking study of this compound into a relevant enzyme active site, such as urease, could reveal key binding interactions. mdpi.com The urea moiety is capable of forming strong hydrogen bonds with amino acid residues, while the phenylthio groups can engage in hydrophobic and π-stacking interactions. mdpi.com Analysis of the binding pose can identify which parts of the molecule are most critical for binding and can guide the design of more potent analogues. For instance, studies on other inhibitors show that moieties like a dichlorophenyl group can bind deep within an active site, forming crucial contacts. mdpi.com Similarly, the two phenylthio groups of this compound could play a significant role in anchoring the molecule within a binding pocket.

Catalytic Applications of N,n Bis 2 Phenylthio Phenyl Urea Derivatives

Role as Organocatalysts

The field of organocatalysis has seen a surge in the use of urea (B33335) and thiourea (B124793) derivatives due to their ability to form hydrogen bonds, thereby activating substrates and stabilizing transition states. rsc.org These molecules can act as powerful hydrogen-bond donors to activate electrophiles in a variety of chemical transformations. A prominent example is Schreiner's thiourea, N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, which has been extensively studied and applied in numerous reactions. rsc.org Bifunctional organocatalysts, which combine a hydrogen-bond donating urea or thiourea moiety with a basic site, have also been developed for asymmetric catalysis. beilstein-journals.org

However, no scientific studies have been found that specifically investigate or report the use of N,N'-Bis[2-(phenylthio)phenyl]urea as an organocatalyst. Consequently, there is no data on its efficacy, substrate scope, or potential applications in this role.

Application in Metal-Catalyzed Reactions (e.g., as ligands)

Urea and thiourea derivatives can also function as ligands, binding to metal centers and influencing the outcome of catalytic reactions. The nitrogen and oxygen (or sulfur) atoms in the urea or thiourea backbone can coordinate with a metal, thereby modulating its electronic properties and steric environment. This has been successfully applied in various transition metal-catalyzed processes. nih.govnih.gov For instance, novel N,N and N,N,N-ligands are continuously being synthesized and their catalytic activities in reactions like transfer hydrogenation are explored. nih.gov

As with its role in organocatalysis, there is no available research that documents the use of this compound as a ligand in any metal-catalyzed reaction. Its potential to coordinate with metals and facilitate catalytic transformations remains unexplored and unreported in the scientific literature.

Applications in Materials Science and Industrial Chemistry

Utilization in Polymer and Material Synthesis

The bifunctional nature of N,N'-Bis[2-(phenylthio)phenyl]urea, with two urea (B33335) linkages, suggests its potential for use in polymer science. Urea and phenylurea derivatives are known for their ability to form strong hydrogen bonds, which can be leveraged in the synthesis of various polymeric materials. mdpi.comsemanticscholar.org

As Curing Agents for Resins

Phenyl urea compounds can act as accelerators in the curing process of epoxy resins, particularly in conjunction with polyamine curing agents. google.com They facilitate the curing reaction, allowing it to proceed at lower temperatures. While specific studies on this compound as a primary curing agent are not available, its chemical structure is consistent with compounds that could modify or accelerate polymerization in resin systems. Generally, curing agents for epoxy resins must have active hydrogen atoms that can react with the epoxy groups to create a crosslinked polymer network. threebond.co.jp

Incorporation into Polymeric Materials

Urea linkages are integral to polyurea polymers, which are known for their high durability and strong resistance to environmental factors. mdpi.com These properties arise from the extensive hydrogen bonding between urea groups, creating highly crystalline and robust segments within the polymer structure. semanticscholar.org Although there is no specific documentation on the incorporation of this compound into polymer backbones, its structure as a bis-urea compound makes it a candidate for creating or modifying polymers where such properties are desired.

Chemical Scavenging Technologies

Hydrogen Sulfide (H2S) Scavengers

Hydrogen sulfide is a toxic and corrosive gas commonly found in oil and gas production streams. researchgate.netlubrizol.com Chemical scavengers are used to react with and neutralize H2S. While various nitrogen-containing compounds, including certain urea derivatives and triazines, are used for this purpose, there is no specific research available demonstrating the use of this compound as an H2S scavenger. nih.govresearchgate.net The development of new scavengers often focuses on improving reaction kinetics, minimizing the formation of solid byproducts, and reducing nitrogen contamination in crude oil. researchgate.net

Corrosion Inhibition Applications

The most promising, though indirect, application for this compound is in corrosion inhibition. Organic compounds containing heteroatoms like nitrogen, oxygen, and sulfur, along with aromatic rings, are often effective corrosion inhibitors because they can adsorb onto metal surfaces, forming a protective layer that slows down the corrosion process. nih.govsciensage.info

While no direct studies on this compound were found, research on structurally similar bis-phenylurea derivatives has shown significant potential. These compounds function by blocking active sites on the metal surface and creating a barrier to corrosive agents. nih.govsciensage.info The presence of multiple phenyl rings, urea groups (with oxygen and nitrogen atoms), and particularly the thioether linkages (sulfur atoms) in this compound suggests a strong potential for surface adsorption and, consequently, corrosion inhibition.

Research on analogous compounds has yielded promising results, as detailed in the table below.

Compound NameMetalCorrosive MediumMax Inhibition Efficiency (%)Reference
Bis-phenylurea-based aliphatic amine (BPUA)Carbon Steel1.0 M HCl95.1 nih.gov
1,3-bis-[phenyl-(pyridin-2-yl amino)-methyl]-urea (PABU)Mild Steel15% HCl>90 (inferred from data) sciensage.info
N-phenyl-N′-[5-phenyl-1,2,4-thiadiazol-3-yl]thiourea (NPPTT)Mild Steel1 M HCl93.9 researchgate.net

These studies indicate that the bis-phenylurea scaffold is a highly effective structural motif for creating corrosion inhibitors. The mechanism typically involves the adsorption of the inhibitor molecule onto the steel surface, a process that follows established models like the Langmuir isotherm. nih.govresearchgate.net

Role as Chemical Intermediates in Industrial Processes

This compound is categorized as an "Organic Building Block," indicating its primary role as a chemical intermediate for the synthesis of more complex molecules in research and industrial settings. calpaclab.com Phenylurea derivatives are used in the synthesis of various compounds, including pharmaceuticals and other specialized chemicals. nih.gov However, specific examples of industrial processes where this compound is used as a key intermediate are not detailed in available literature. The synthesis of N,N'-diphenylurea (a related compound) from urea and aniline (B41778) is a known industrial process, highlighting the role of urea derivatives as precursors in chemical manufacturing. researchgate.net

Advanced Analytical Methods for Detection and Purity Assessment

Chromatographic Techniques for Separation and Identification of Related Compounds

High-Performance Liquid Chromatography (HPLC) stands as the primary analytical tool for the separation and quantification of N,N'-Bis[2-(phenylthio)phenyl]urea from its related compounds. This technique offers high resolution, sensitivity, and reproducibility, making it ideal for impurity profiling in pharmaceutical manufacturing.

This compound has been identified as a process-related impurity in the synthesis of quetiapine (B1663577), an atypical antipsychotic medication. As such, various reverse-phase HPLC (RP-HPLC) methods have been developed and validated for the analysis of quetiapine and its impurities, including this compound, which is often designated as Quetiapine Impurity III. nih.gov

The separation of these compounds is typically achieved on a C18 stationary phase. The mobile phase often consists of a buffered aqueous solution and an organic modifier, such as acetonitrile (B52724) or methanol, in a gradient elution mode. This allows for the effective separation of compounds with a wide range of polarities. Detection is commonly performed using an ultraviolet (UV) detector at a wavelength where the compounds of interest exhibit significant absorbance.

Detailed research findings have established specific chromatographic conditions for the successful separation of this compound and other related substances. These methods are validated according to the International Council for Harmonisation (ICH) guidelines to ensure their selectivity, linearity, accuracy, precision, and robustness. The data generated from these analyses are critical for controlling the levels of impurities in the final drug product.

Table 1: Representative HPLC Conditions for the Analysis of this compound and Related Compounds

ParameterCondition
Chromatographic Mode Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Stationary Phase C18 (Octadecyl-silica)
Mobile Phase Gradient elution with a mixture of a buffered aqueous solution (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile, methanol)
Flow Rate Typically in the range of 1.0 - 1.5 mL/min
Column Temperature Ambient or controlled (e.g., 25-40 °C)
Detection UV-Visible Spectrophotometry (e.g., at 220 nm or 254 nm)
Injection Volume 10 - 20 µL

Raman Spectroscopy for Chemical Analysis of Urea-Based Systems

Raman spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular vibrations and structure of a compound. It is particularly well-suited for the analysis of urea (B33335) and its derivatives, including this compound, due to the characteristic vibrational modes of the urea functional group.

The Raman spectrum of a urea-based system is characterized by several key vibrational bands. The C=O stretching vibration, typically found in the region of 1600-1700 cm⁻¹, is a strong and readily identifiable peak. The N-H stretching vibrations appear at higher wavenumbers, usually in the range of 3200-3500 cm⁻¹. The C-N stretching and N-H bending modes are also present in the fingerprint region of the spectrum (below 1500 cm⁻¹), providing a unique spectral signature for each compound.

In the case of this compound, the Raman spectrum would also exhibit bands corresponding to the phenyl rings and the C-S (thioether) linkages. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the ring stretching modes typically appear in the 1400-1600 cm⁻¹ region. The C-S stretching vibrations are generally weaker and are found at lower wavenumbers, typically in the 600-800 cm⁻¹ range.

The analysis of the Raman spectrum allows for the unambiguous identification of this compound and can be used to distinguish it from other related compounds and polymorphs. Furthermore, the intensity of the Raman signal is proportional to the concentration of the analyte, enabling quantitative analysis. This makes Raman spectroscopy a valuable tool for quality control applications, such as at-line or in-line process monitoring during pharmaceutical manufacturing.

Table 2: Expected Characteristic Raman Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Urea (C=O) Stretching1600 - 1700
Urea (N-H) Stretching3200 - 3500
Urea (C-N) Stretching1000 - 1200
Aromatic (C-H) Stretching3000 - 3100
Aromatic (C=C) Ring Stretching1400 - 1600
Thioether (C-S) Stretching600 - 800

Emerging Research Frontiers for N,n Bis 2 Phenylthio Phenyl Urea

Innovations in Synthetic Methodologies

The synthesis of N,N'-Bis[2-(phenylthio)phenyl]urea has been intrinsically linked to its role as an impurity in the manufacturing of Quetiapine (B1663577). researchgate.net Consequently, innovative synthetic methodologies have been driven by the need to identify, isolate, and characterize this compound to ensure the purity of the final pharmaceutical product.

Initial approaches to obtaining this compound involved its isolation from crude Quetiapine samples using techniques such as reverse-phase preparative High-Performance Liquid Chromatography (HPLC). nih.gov However, for a more detailed study of the compound and its properties, independent synthesis is crucial. The synthesis of related N,N'-diaryl ureas can be achieved through several established methods, which can be adapted for this compound. These general synthetic routes are outlined in Table 1.

Method Reactants General Conditions Key Features
Amine + Isocyanate2-(phenylthio)aniline (B115240) and a corresponding isocyanateTypically performed in a suitable solvent like DMF, THF, or DCM at room temperature. No base is generally required.This is a very direct and simple method for forming ureas.
Amine + Carbamate (B1207046)2-(phenylthio)aniline and a reactive carbamate (e.g., phenyl carbamate)Reaction conditions vary, but it often involves heating.Phenyl carbamates are frequently used, though the reaction can be reversible and may lead to side-products.
Use of Phosgene (B1210022) Equivalents2-(phenylthio)aniline and a phosgene equivalent like triphosgene (B27547) or carbonyldiimidazole (CDI)These reactions require careful control of stoichiometry and reaction conditions to avoid the formation of symmetric urea (B33335) by-products.These reagents are easier and safer to handle than phosgene gas.
Curtius RearrangementA carboxylic acid precursor to 2-(phenylthio)anilineThis method involves the thermal or photochemical rearrangement of an acyl azide.This approach is useful when the corresponding amine is not readily available.

A significant advancement in the context of pharmaceutical manufacturing has been the development of analytical standards for impurities like this compound. nih.gov The synthesis of this compound as a reference standard allows for its precise quantification in drug batches, ensuring compliance with stringent regulatory requirements.

Deeper Understanding of Reaction Mechanisms

Understanding the reaction mechanism that leads to the formation of this compound is critical for controlling its presence in the synthesis of Quetiapine. Its formation is generally understood to be a result of side reactions involving the starting materials and intermediates.

This compound is identified as "Impurity III" in the synthesis of Quetiapine. researchgate.net The primary starting material for a key step in Quetiapine synthesis is 2-(phenylthio)aniline. researchgate.net The formation of the urea impurity likely arises from the reaction of this aniline (B41778) derivative with a carbonyl source. One plausible mechanism involves the in-situ formation of an isocyanate from 2-(phenylthio)aniline, which then reacts with another molecule of 2-(phenylthio)aniline to form the symmetrical urea. The conditions of the main reaction, such as temperature and the presence of certain reagents, can influence the rate of this side reaction.

Another potential pathway for the formation of this compound is through the degradation of other intermediates or reagents that can generate a carbonyl moiety. For instance, the reaction of 2-(phenylthio)aniline with phosgene or a phosgene equivalent, if present as a reactant or an impurity, would readily lead to the formation of the urea.

Research into the precise mechanism is ongoing and is crucial for developing strategies to minimize the formation of this impurity. By understanding the kinetics and thermodynamics of the side reactions, process chemists can optimize reaction conditions to favor the desired product and reduce the formation of unwanted by-products like this compound.

Predictive Modeling and Design of Novel Derivatives

While research on predictive modeling and the design of novel derivatives of this compound is still in its nascent stages, the broader class of N,N'-diaryl ureas has been the subject of extensive computational studies. nih.gov These studies provide a framework for predicting the properties and potential applications of new derivatives based on the this compound scaffold.

Computational methods, such as Density Functional Theory (DFT), can be employed to understand the electronic structure, conformation, and reactivity of this compound. Such studies can predict how modifications to the phenyl rings or the urea linkage would affect the molecule's properties. For example, the introduction of electron-withdrawing or electron-donating groups on the phenyl rings could modulate the molecule's electronic properties, which is a key consideration in the design of materials with specific optical or electronic characteristics.

The design of novel derivatives can be guided by these computational predictions. By systematically altering the structure of this compound, it may be possible to create new molecules with tailored properties. Table 2 outlines some potential design strategies for novel derivatives and their predicted impact.

Derivative Design Strategy Modification Predicted Impact on Properties Potential Application Area
Modulation of Electronic Properties Introduction of electron-withdrawing groups (e.g., -NO2, -CN) or electron-donating groups (e.g., -OCH3, -N(CH3)2) on the phenyl rings.Alteration of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, potentially affecting optical and electronic properties.Organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Enhancement of Metal Ion Coordination Introduction of chelating groups (e.g., hydroxyl, carboxyl) in the ortho position to the urea nitrogen atoms.Increased affinity for specific metal ions.Chemical sensors for metal ion detection.
Introduction of Chiral Centers Use of chiral aniline precursors or introduction of chiral substituents.Creation of chiral molecules with the potential for enantioselective recognition or catalysis.Asymmetric catalysis, chiral separation materials.
Polymerization Introduction of polymerizable groups (e.g., vinyl, acrylate) on the phenyl rings.Ability to be incorporated into polymer chains, creating functional materials.Specialty polymers with tailored optical or thermal properties.

These predictive modeling and design strategies offer a roadmap for future research, aiming to move this compound from being solely an impurity to a building block for novel functional molecules.

Exploration of New Applications in Non-Biological Fields

The unique structural features of this compound, particularly the presence of two phenylthio groups and a urea backbone, suggest its potential for applications in various non-biological fields, including materials science and catalysis. While specific research on this compound is limited, the broader class of diaryl ureas and thioether-containing molecules has shown promise in these areas.

In materials science , diaryl urea derivatives are known for their ability to form well-defined hydrogen-bonded networks. This property can be exploited in the design of supramolecular polymers, gels, and liquid crystals. The phenylthio groups in this compound could also contribute to interesting material properties, such as high refractive indices or specific interactions with metal surfaces. The presence of sulfur atoms can be advantageous in the development of novel organic materials for electronic applications.

In the field of catalysis , urea and thiourea (B124793) derivatives have emerged as powerful organocatalysts, capable of activating substrates through hydrogen bonding. While this compound itself has not been reported as a catalyst, its structure suggests that it could be a precursor for the design of new catalytic systems. For example, derivatives with enhanced hydrogen-bond donating capabilities could be explored as catalysts for a variety of organic transformations. Furthermore, the thioether linkages could serve as coordination sites for metal catalysts, leading to the development of novel hybrid catalysts.

The development of chemical sensors is another promising area of exploration. The urea moiety is a known anion-binding motif, and the phenylthio groups could be functionalized to introduce specific recognition sites for analytes. This could lead to the development of new colorimetric or fluorescent sensors for the detection of ions or small molecules.

The potential applications of this compound and its future derivatives in non-biological fields are summarized below:

Potential Application Area Key Structural Feature Rationale
Organic Electronics Phenylthio groups and aromatic ringsThe sulfur atoms and conjugated system can be tuned for desired electronic properties in materials for OLEDs or OPVs.
Supramolecular Materials Urea backboneThe ability to form strong and directional hydrogen bonds can be used to construct complex, self-assembled materials.
Organocatalysis Urea backboneThe hydrogen-bond donating capability of the urea group can be harnessed to catalyze organic reactions.
Chemical Sensors Urea backbone and phenylthio groupsThe urea group can bind anions, while the phenylthio groups can be functionalized for specific analyte recognition.

While the journey of this compound from a pharmaceutical impurity to a versatile chemical building block is just beginning, the emerging research frontiers are promising. Continued investigation into its synthesis, properties, and potential applications is poised to unlock new opportunities in both fundamental and applied chemistry.

Q & A

Q. How can in silico models predict the bioactivity of this compound derivatives?

  • Methodology :
  • QSAR : Train models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts.
  • Molecular Docking : Simulate binding affinities to target proteins (e.g., kinases) using AutoDock Vina. Validate with in vitro enzyme inhibition assays (IC50_{50} determination) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.